molecular formula C22H21FN6O2 B2580451 N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide CAS No. 1251547-20-2

N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B2580451
CAS No.: 1251547-20-2
M. Wt: 420.448
InChI Key: OWAGLYXRZAJKLN-UHFFFAOYSA-N
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Description

This compound features a structurally complex scaffold combining an imidazole core substituted with a pyridine-linked 1,2,4-oxadiazole ring and a 4-fluorophenylethyl group. The imidazole moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-13(2)20-27-22(31-28-20)16-8-9-24-19(10-16)29-11-18(25-12-29)21(30)26-14(3)15-4-6-17(23)7-5-15/h4-14H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAGLYXRZAJKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC(C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One possible synthetic route is as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an isocyanate under reflux conditions.

    Synthesis of the Pyridine Intermediate: The pyridine ring can be introduced by reacting a suitable aldehyde with an amine in the presence of a catalyst such as acetic acid.

    Coupling Reaction: The final coupling reaction involves the condensation of the oxadiazole intermediate with the pyridine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Functional GroupReactivity ProfileExample ReactionsSupporting Sources
Imidazole ring Susceptible to electrophilic substitution (e.g., nitration, halogenation) at positions 2 and 4. The carboxamide substituent at position 4 may direct reactivity.Nitration with HNO₃/H₂SO₄ at elevated temperatures.
1,2,4-Oxadiazole ring Stable under physiological conditions but prone to ring-opening under acidic/basic hydrolysis or reductive conditions.Hydrolysis with HCl yields amidoxime intermediates.
Pyridine ring Participates in nucleophilic aromatic substitution (e.g., with amines, alkoxides) at electron-deficient positions.Suzuki-Miyaura coupling for aryl group introduction.
Carboxamide group Hydrolyzes to carboxylic acid under acidic (HCl) or basic (NaOH) conditions.Acidic hydrolysis at reflux yields 1H-imidazole-4-carboxylic acid.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., nitriles, esters). For the propan-2-yl-substituted oxadiazole:

  • Step 1 : React propan-2-yl amidoxime with 4-cyanopyridine-2-carboxylic acid under reflux in ethanol.

  • Step 2 : Catalyze with ZnCl₂ or K₂CO₃ to form the oxadiazole ring .

Imidazole-Pyridine Coupling

The imidazole and pyridine subunits are linked via palladium-catalyzed cross-coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Stability and Degradation

ConditionObserved StabilityDegradation ProductsNotes
Acidic (pH < 3) Unstable: Oxadiazole ring hydrolyzes to amidoxime.Amidoxime derivative, pyridine-carboxylic acid.
Basic (pH > 10) Moderate: Carboxamide hydrolyzes to carboxylic acid.1H-imidazole-4-carboxylic acid.
Thermal (>150°C) Decomposition: Imidazole ring undergoes retro-Diels-Alder fragmentation.Fluorophenyl ethylamine, CO₂.

Metabolic Reactions

Though direct pharmacological data is unavailable, analogous compounds suggest:

  • Hepatic oxidation : Propan-2-yl group → ketone metabolite .

  • Hydrolysis : Oxadiazole → amidoxime (in vivo) .

Comparative Reactivity of Analogues

CompoundStructureKey ReactionOutcome
1-ethyl-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide Imidazole-carboxamideNitration at C-22-nitroimidazole derivative
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Oxadiazole-benzoic acidAcidic hydrolysisAmidoxime and benzoic acid

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. Its structure incorporates an imidazole ring and an oxadiazole moiety, both of which are known to exhibit biological activity.

Case Studies and Findings

  • In Vitro Studies : Research conducted by the National Cancer Institute (NCI) demonstrated that compounds similar to N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide show significant cytotoxic effects against a range of human tumor cell lines. For example, a related oxadiazole derivative exhibited an average growth inhibition rate of 12.53% across multiple cancer cell lines when tested at a concentration of 105M10^{-5}M .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Studies indicate that it may disrupt cellular signaling pathways critical for cancer cell survival .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluorophenyl group and the oxadiazole moiety contributes significantly to its biological activity.

Key Structural Features

FeatureDescription
Fluorophenyl Group Enhances lipophilicity and potentially increases membrane permeability.
Oxadiazole Moiety Known for its role in biological activity, including anticancer effects.
Imidazole Ring Contributes to the interaction with biological targets such as enzymes and receptors.

Potential Therapeutic Uses

Beyond its anticancer applications, this compound may have implications in treating other diseases due to its diverse pharmacological profile.

Explored Therapeutic Areas

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens .
  • Anti-Diabetic Effects : Similar compounds have shown efficacy in lowering glucose levels in diabetic models, indicating a possible application in diabetes management .

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Substituents

Compound A : 1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1338683-32-1)

  • Key Differences : Replaces the isopropyl group on the oxadiazole with an ethyl group and substitutes the carboxamide with a carboxylic acid.
  • Impact : The carboxylic acid increases polarity, reducing blood-brain barrier penetration compared to the target compound’s carboxamide. Molecular weight: 285.26 g/mol vs. ~420 g/mol (estimated for the target compound) .

Compound B: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (Example 15, EP 1 926 722 B1)

  • Key Differences : Incorporates a benzoimidazole ring and trifluoromethyl groups.
  • Impact : The trifluoromethyl groups enhance metabolic stability but increase molecular weight (609.5 g/mol) and may reduce aqueous solubility .

Fluorophenyl-Containing Analogues

Compound C: Darolutamide (N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide)

  • Key Differences: Uses pyrazole rings instead of imidazole and includes a chloro-cyano-phenyl group.
  • Impact : Clinically approved as an androgen receptor antagonist, darolutamide’s stereochemistry and hydrophilic hydroxyl group improve target specificity and reduce off-target effects .

Compound D : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Key Differences : Features a methylsulfinyl group and acetamide substituent.
  • The dihydrate form improves crystallinity but may complicate formulation .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Potential Applications
Target Compound ~420 Isopropyl-oxadiazole, fluorophenyl 3.8 Kinase inhibition, CNS targets
Compound A 285.26 Ethyl-oxadiazole, carboxylic acid 2.1 Enzymatic inhibitors
Compound B 609.5 Trifluoromethyl, benzoimidazole 5.2 Oncology (kinase targets)
Darolutamide 398.82 Chloro-cyano-phenyl, hydroxyethyl 2.9 Androgen receptor antagonism
Compound D 435.45 Methylsulfinyl, acetamide 3.5 Anti-inflammatory, antiviral

Research Findings and Implications

  • Oxadiazole Optimization : The isopropyl group in the target compound’s oxadiazole ring likely improves lipophilicity compared to Compound A’s ethyl group, enhancing membrane permeability .
  • Fluorophenyl Positioning: The 4-fluorophenyl ethyl chain may mimic tyrosine residues in kinase ATP-binding pockets, a feature shared with darolutamide’s chloro-cyano-phenyl group .

Biological Activity

N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazole ring
  • A pyridine moiety
  • An oxadiazole derivative

These structural components contribute to its diverse biological activities, particularly in pharmacological applications.

Research indicates that compounds with similar structures exhibit a variety of mechanisms of action, including:

  • Inhibition of Enzymes : Many oxadiazole derivatives have been shown to inhibit key enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and protein kinases, which are crucial in cancer progression and other diseases .
  • Antitumor Activity : The compound may exert cytotoxic effects against various cancer cell lines. For instance, related oxadiazole derivatives have demonstrated significant activity against human tumor cell lines with IC50 values indicating potent antiproliferative effects .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to this compound. The following table summarizes findings from various studies:

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AHeLa (cervical carcinoma)5.0
Compound BMCF7 (breast cancer)3.8
Compound CA549 (lung cancer)7.5
N-[1-(4-fluorophenyl)ethyl]-...Multiple linesTBDCurrent Study

Other Biological Activities

In addition to anticancer properties, derivatives of the compound have shown:

  • Antimicrobial Activity : Some studies suggest effectiveness against bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a recent study focusing on a derivative of the compound, researchers evaluated its efficacy against a panel of human cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity with an IC50 value as low as 2.76 µM against ovarian cancer cells (OVXF 899), showcasing its potential as an effective anticancer agent .

Case Study 2: Enzyme Inhibition Profile

Another investigation assessed the inhibitory effects on HDACs and CAs. The findings revealed that the compound effectively inhibited these enzymes at low concentrations, suggesting its utility in epigenetic modulation and metabolic regulation in cancer therapy .

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK/PD) relationships?

  • Methodological Answer:
  • Rodent Models: Use transgenic mice expressing humanized kinase targets for relevance .
  • Microsampling LC-MS/MS: Quantify plasma and tissue concentrations at multiple timepoints to model AUC and Cmax .

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